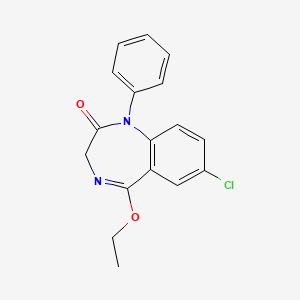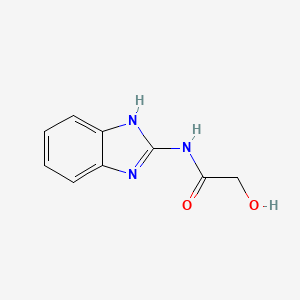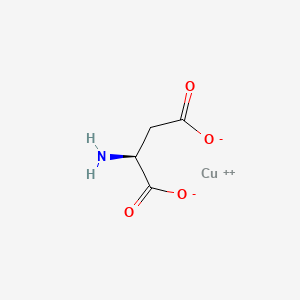
Copper L-aspartate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper aspartate is a coordination compound formed by the combination of copper ions and aspartic acid Aspartic acid is an amino acid with one amine and two carboxylic acid groups, making it an ideal ligand for metal coordination
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper aspartate can be synthesized through various methods, including solvothermal and microwave-assisted synthesis. One common method involves the reaction of a copper salt (such as copper sulfate) with racemic aspartic acid and 1,2,4-triazole under solvothermal conditions. This reaction leads to the formation of a nanoporous copper aspartate compound .
Industrial Production Methods: Industrial production of copper aspartate typically involves the reaction of copper salts with aspartic acid in aqueous solutions. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to optimize the yield and purity of the product. The resulting copper aspartate is then purified through filtration and drying processes.
Análisis De Reacciones Químicas
Types of Reactions: Copper aspartate undergoes various chemical reactions, including coordination, oxidation, and catalytic reactions. It can act as a catalyst in the cycloaddition of carbon dioxide with epoxides to form cyclic carbonates .
Common Reagents and Conditions:
Coordination Reactions: Copper aspartate can coordinate with other ligands, such as 4,4’-bipyridyl, to form metal-organic frameworks (MOFs).
Oxidation Reactions: Copper aspartate exhibits enzyme-like activities, including peroxidase and laccase mimetic activities.
Major Products Formed:
Cyclic Carbonates: Formed through the catalytic cycloaddition of carbon dioxide with epoxides.
Metal-Organic Frameworks: Formed through coordination reactions with additional ligands.
Aplicaciones Científicas De Investigación
Copper aspartate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including the synthesis of cyclic carbonates.
Industry: Used in environmental management for the detection and removal of pollutants.
Mecanismo De Acción
Copper aspartate can be compared with other metal-aspartate complexes, such as zinc aspartate and magnesium aspartate. While these compounds share similar coordination properties, copper aspartate is unique in its multi-enzyme mimetic activities and its ability to form nanoporous structures .
Comparación Con Compuestos Similares
Zinc Aspartate: Used in nutritional supplements and exhibits coordination properties similar to copper aspartate.
Magnesium Aspartate: Also used in supplements and has similar coordination chemistry but lacks the multi-enzyme activities of copper aspartate.
Propiedades
Número CAS |
57609-01-5 |
|---|---|
Fórmula molecular |
C4H5CuNO4 |
Peso molecular |
194.63 g/mol |
Nombre IUPAC |
copper;(2S)-2-aminobutanedioate |
InChI |
InChI=1S/C4H7NO4.Cu/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1 |
Clave InChI |
LHBCBDOIAVIYJI-DKWTVANSSA-L |
SMILES isomérico |
C([C@@H](C(=O)[O-])N)C(=O)[O-].[Cu+2] |
SMILES canónico |
C(C(C(=O)[O-])N)C(=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


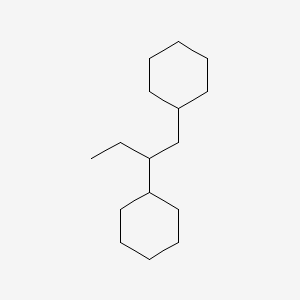
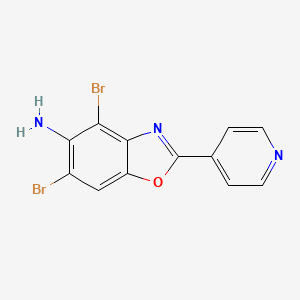
![3-[Bis(2-propynyl)amino]acrylic acid methyl ester](/img/structure/B13811980.png)
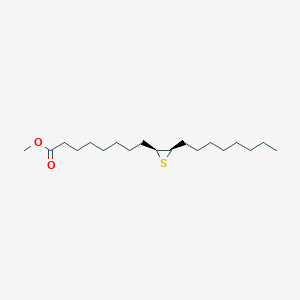
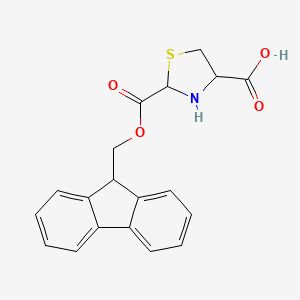
![3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)](/img/structure/B13811991.png)
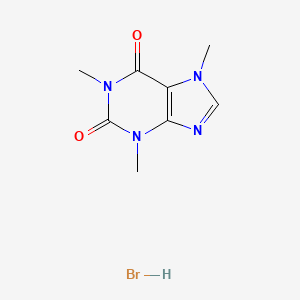
![[4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride](/img/structure/B13811995.png)
![1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol](/img/structure/B13812014.png)
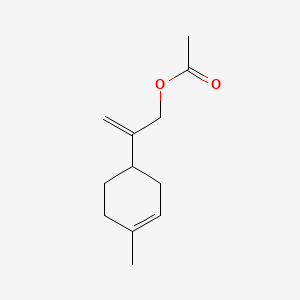
![ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13812030.png)
